molecular formula C10H21NO2 B2552666 Ethyl 3-[butyl(methyl)amino]propanoate CAS No. 57724-20-6

Ethyl 3-[butyl(methyl)amino]propanoate

Cat. No.: B2552666
CAS No.: 57724-20-6
M. Wt: 187.283
InChI Key: JIMCZHRLUZOJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[butyl(methyl)amino]propanoate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Ethyl 3-[butyl(methyl)amino]propanoate's molecular interactions and crystal structure have been investigated to understand its potential applications better. For instance, in one study, the crystal structure of a related compound, dabigatran etexilate tetrahydrate, showcased the formation of layers parallel to the ab plane facilitated by hydrogen bonds involving water molecules, highlighting the compound's potential in crystallography and drug design (Hong-qiang Liu et al., 2012).

Synthesis and Derivatives

The synthesis of enantiomers and N-protected derivatives of similar compounds underscores the versatility of this compound in chemical synthesis, particularly in enantioselective processes and the production of pharmaceutical intermediates (M. Solymár et al., 2004). Another study detailed the synthesis of dabigatran etexilate, a direct thrombin inhibitor, from precursors including ethyl 3-(pyridin-2ylamino)propanoate, illustrating the compound's relevance in medicinal chemistry and drug synthesis (Cheng Huansheng, 2013).

Solubility and Solvent Effects

Research on the solubility of related compounds in various solvents provides insights into the physicochemical properties of this compound, crucial for its application in solvent selection for chemical reactions and processes (A. Zhu et al., 2019).

Antimicrobial and Fungicidal Properties

The compound's structural analogs have been synthesized and evaluated for antimicrobial activities, suggesting potential applications of this compound in developing new antimicrobial agents (K. Doraswamy & P. Ramana, 2013).

Biocatalysis

A study on asymmetric biocatalysis using ethyl 3-amino-3-phenylpropanoate, a structurally related compound, highlights the potential of this compound in biocatalytic processes, particularly in the production of enantiopure pharmaceutical intermediates (Yi Li et al., 2013).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-[butyl(methyl)amino]propanoate is not available in the search results, it’s important to handle all chemicals with care. Proper safety measures should be taken to prevent inhalation, skin contact, and ingestion .

Properties

IUPAC Name

ethyl 3-[butyl(methyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-6-8-11(3)9-7-10(12)13-5-2/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMCZHRLUZOJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of N-methyl-n-butylamine (42.8 g., 0.49 mole) and ethyl acrylate (55 g., 0.54 mole) was heated at 80°-90° C for 20 hours. Excess acrylate was evaporated under reduced pressure, and the residue distilled to give 80.0 g (87%) of the title compound, b.p. 97° C at 12 mm.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.